REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[F:9].C([N-]C(C)C)(C)C.[Li+].B(OC)(OC)[O:19]C.C(OO)(=O)C>O1CCCC1.O>[Br:1][C:2]1[C:3]([F:9])=[C:4]([OH:19])[C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)F
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Name
|
|
Quantity
|
0.125 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
peracetic acid
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
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-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to −50° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature was warmed to −20° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −70° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The black oil was purified by column chromatography (20% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)Cl)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.063 mol | |
AMOUNT: MASS | 14.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |